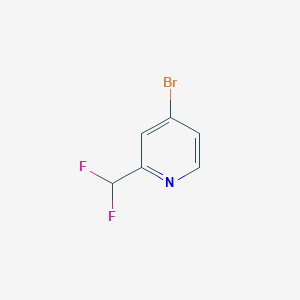

4-Bromo-2-(difluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-4-1-2-10-5(3-4)6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMLGZMORMDPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729423 | |

| Record name | 4-Bromo-2-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211580-54-9 | |

| Record name | 4-Bromo-2-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-(difluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(difluoromethyl)pyridine

Introduction

4-Bromo-2-(difluoromethyl)pyridine is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The unique physicochemical properties imparted by the difluoromethyl (CF₂H) group, such as its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, make it a valuable moiety in the design of novel therapeutic agents. The presence of a bromine atom at the 4-position provides a versatile handle for further chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthetic strategies for accessing this important molecule, with a focus on the underlying chemical principles, practical experimental considerations, and the latest advancements in the field.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through two primary retrosynthetic disconnections, as illustrated below. Each strategy presents its own set of advantages and challenges, which will be discussed in detail.

Caption: Retrosynthetic analysis of this compound.

Strategy 1 focuses on the late-stage introduction of the difluoromethyl group onto a pre-functionalized 4-bromopyridine scaffold. This approach is often favored for its convergence and the commercial availability of various 4-bromopyridine derivatives.

Strategy 2 involves the initial synthesis of a 2-(difluoromethyl)pyridine intermediate, followed by a regioselective bromination at the 4-position. This route may be advantageous if the starting materials for 2-(difluoromethyl)pyridine synthesis are readily accessible and the subsequent bromination can be controlled with high selectivity.

Strategy 1: Late-Stage Difluoromethylation of a 4-Bromopyridine Precursor

The direct introduction of a difluoromethyl group onto an aromatic ring has been a significant challenge in synthetic chemistry. However, recent advancements, particularly in the field of photoredox catalysis, have provided powerful tools for this transformation.[1]

Metallaphotoredox-Catalyzed Difluoromethylation

A highly effective and broadly applicable method for the difluoromethylation of aryl bromides, including 4-bromopyridines, is through metallaphotoredox catalysis.[1][2] This strategy utilizes a dual catalytic system, combining a photocatalyst and a nickel catalyst, to generate and couple a difluoromethyl radical with the aryl bromide.

Caption: General scheme for metallaphotoredox difluoromethylation.

Mechanistic Insights: The reaction is initiated by the photoexcitation of the photocatalyst, which then engages in a single-electron transfer (SET) process. A silyl radical is generated, which abstracts a bromine atom from bromodifluoromethane (BrCF₂H) to produce the key difluoromethyl radical (•CF₂H). Concurrently, the nickel catalyst undergoes oxidative addition to the C-X bond of the 4-bromo-2-halopyridine. The resulting Ni(II)-aryl complex then traps the difluoromethyl radical to form a Ni(III) intermediate, which subsequently undergoes reductive elimination to furnish the desired product and regenerate the Ni(I) catalyst.

Experimental Protocol: Metallaphotoredox Difluoromethylation

Disclaimer: This is a representative protocol based on published literature and should be adapted and optimized for specific laboratory conditions.[1][2]

Materials:

-

4-Bromo-2-iodopyridine (or 2,4-dibromopyridine)

-

Bromodifluoromethane (BrCF₂H)

-

Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

-

Nickel catalyst (e.g., NiCl₂·glyme)

-

Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)

-

Silyl radical precursor (e.g., tris(trimethylsilyl)silane, (TMS)₃SiH)

-

Base (e.g., 2,6-lutidine)

-

Anhydrous solvent (e.g., 1,2-dimethoxyethane, DME)

Procedure:

-

In a nitrogen-filled glovebox, a reaction vial is charged with the 4-bromo-2-halopyridine (1.0 equiv), photocatalyst (1-2 mol%), nickel catalyst (5-10 mol%), and ligand (5-10 mol%).

-

Anhydrous DME is added, followed by the base (2.0 equiv) and the silyl radical precursor (1.1 equiv).

-

The vial is sealed, and bromodifluoromethane is introduced (typically as a gas or a solution in a suitable solvent).

-

The reaction mixture is stirred and irradiated with a blue LED light source at room temperature for 12-24 hours.

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Table 1: Comparison of Precursors for Metallaphotoredox Difluoromethylation

| Precursor | Reactivity | Selectivity | Availability |

| 4-Bromo-2-iodopyridine | High | Excellent | Synthetically accessible |

| 2,4-Dibromopyridine | Moderate to Good | Good | Commercially available |

Causality behind Experimental Choices:

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the catalytic cycles.

-

Inert Atmosphere: The catalysts and radical intermediates are susceptible to oxidation.

-

Photocatalyst and Light Source: The choice of photocatalyst and the wavelength of light are critical for efficient generation of the radical species.

-

Nickel Catalyst and Ligand: The ligand plays a crucial role in stabilizing the nickel species and facilitating the cross-coupling process.

Copper-Catalyzed Difluoromethylation

An alternative approach involves the use of copper catalysis, which is particularly effective for the difluoromethylation of aryl iodides.[3][4] This method typically employs a difluoromethyl source such as (difluoromethyl)trimethylsilane (TMSCF₂H) or a (difluoromethyl)zinc reagent.

Caption: General scheme for copper-catalyzed difluoromethylation.

Mechanistic Rationale: The reaction is believed to proceed through the formation of a copper-difluoromethyl species (CuCF₂H), which then undergoes oxidative addition to the aryl iodide, followed by reductive elimination to yield the difluoromethylated product. The fluoride source is often necessary to activate the silyl-based difluoromethylating agent.

Experimental Protocol: Copper-Catalyzed Difluoromethylation of 4-Bromo-2-iodopyridine

Disclaimer: This is a representative protocol and requires optimization.[3][4]

Materials:

-

4-Bromo-2-iodopyridine

-

(Difluoromethyl)trimethylsilane (TMSCF₂H)

-

Copper(I) iodide (CuI)

-

Cesium fluoride (CsF)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide, DMF, or N-methyl-2-pyrrolidone, NMP)

Procedure:

-

To a dried reaction vessel under an inert atmosphere, add 4-bromo-2-iodopyridine (1.0 equiv), CuI (1.1 equiv), and CsF (2.0 equiv).

-

Add the anhydrous solvent, followed by TMSCF₂H (1.5 equiv).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography.

Strategy 2: Bromination of 2-(difluoromethyl)pyridine

This strategy hinges on the successful synthesis of 2-(difluoromethyl)pyridine followed by a regioselective bromination at the 4-position.

Synthesis of 2-(difluoromethyl)pyridine

A practical route to 2-(difluoromethyl)pyridine involves a copper-mediated reductive coupling-hydrolysis-decarboxylation sequence starting from 2-bromopyridine.

Experimental Workflow for 2-(difluoromethyl)pyridine Synthesis

Caption: Workflow for the synthesis of 2-(difluoromethyl)pyridine.

Regioselective Bromination of 2-(difluoromethyl)pyridine

The direct electrophilic bromination of pyridine is challenging and typically occurs at the 3-position under harsh conditions.[5] To achieve bromination at the 4-position of a 2-substituted pyridine, activation of the pyridine ring is often necessary. One common strategy is the formation of the corresponding pyridine N-oxide.

Proposed Synthetic Route:

-

N-Oxidation: 2-(difluoromethyl)pyridine is oxidized to 2-(difluoromethyl)pyridine N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

-

Bromination: The N-oxide is then brominated, which directs the electrophile to the 4-position. A mixture of phosphorus oxybromide (POBr₃) and bromine (Br₂) or N-bromosuccinimide (NBS) can be employed.

-

Deoxygenation: The resulting this compound N-oxide is deoxygenated, typically using a reducing agent like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃), to yield the final product.

Challenges and Considerations:

-

Selectivity: Achieving high regioselectivity in the bromination step is crucial and may require careful optimization of reaction conditions.

-

Stability: The difluoromethyl group should be stable under the conditions of N-oxidation, bromination, and deoxygenation.

Conclusion

The synthesis of this compound is a challenging yet achievable endeavor for synthetic chemists. The advent of modern synthetic methodologies, particularly metallaphotoredox catalysis, has opened up efficient and versatile pathways for the late-stage difluoromethylation of readily available 4-bromopyridine precursors. While the alternative strategy of brominating a 2-(difluoromethyl)pyridine intermediate is also plausible, it may present greater challenges in controlling regioselectivity. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the research laboratory. This guide has provided a comprehensive overview of the key synthetic strategies, offering both theoretical insights and practical considerations to aid researchers in the successful preparation of this valuable building block for drug discovery and development.

References

-

Bacauanu, V., Cardinal, S., Yamauchi, M., Kondo, M., Fernández, D. F., Remy, R., & MacMillan, D. W. C. (2018). Metallaphotoredox Difluoromethylation of Aryl Bromides. Angewandte Chemie International Edition, 57(38), 12543–12548. [Link]

-

How to carry out bromination of pyridine at 2- or 4- positions? (2012). ResearchGate. [Link]

-

A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. (2007). ResearchGate. [Link]

-

Macmillan Group - Princeton University. (n.d.). Metallaphotoredox Difluoromethylation of Aryl Bromides Communications. [Link]

-

Hartwig, J. F., & Yamakawa, T. (2012). Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides. PMC. [Link]

-

Mikami, K., & Yokoyama, K. (2016). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3858–3861. [Link]

Sources

- 1. Metallaphotoredox Difluoromethylation of Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-2-(difluoromethyl)pyridine, a heterocyclic building block of increasing importance in the fields of medicinal chemistry and drug discovery. Understanding these properties is paramount for its effective application in the synthesis of novel therapeutic agents. The strategic incorporation of the difluoromethyl group and a bromine atom onto the pyridine scaffold imparts unique electronic and conformational characteristics that can significantly influence a molecule's bioactivity, metabolic stability, and pharmacokinetic profile.

Introduction: The Significance of the Difluoromethyl Group in Pyridine Scaffolds

The introduction of fluorine-containing functional groups is a well-established strategy in modern drug design. Among these, the difluoromethyl (CHF₂) group has garnered substantial interest as a lipophilic bioisostere for hydroxyl and thiol moieties.[1] This substitution can enhance membrane permeability and improve binding affinity to biological targets.[1] Pyridine rings, on the other hand, are prevalent structural motifs in a vast number of approved pharmaceuticals, highlighting their role as "privileged scaffolds" in medicinal chemistry.

This compound combines these key features, offering a versatile platform for the synthesis of complex molecules. The bromine atom at the 4-position serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents, while the difluoromethyl group at the 2-position modulates the electronic properties and basicity of the pyridine nitrogen. This unique combination makes it a valuable intermediate for the construction of novel drug candidates, particularly in the development of kinase inhibitors and other targeted therapies.[2]

Molecular and Physicochemical Profile

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and incorporation into larger molecular frameworks.

Structural and General Properties

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 1211580-54-9 | [3] |

| Molecular Formula | C₆H₄BrF₂N | [3] |

| Molecular Weight | 208.01 g/mol | [3] |

| Physical Form | Liquid or Solid or Semi-solid | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Predicted Physicochemical Data

Due to the limited availability of experimentally determined data for this specific compound, the following values have been predicted using established computational models. These predictions provide valuable estimations for guiding experimental design.

| Property | Predicted Value | Method/Notes |

| Boiling Point | ~180-200 °C | Based on analogous structures and computational predictions. |

| Melting Point | ~25-35 °C | Estimated based on its potential to be a low-melting solid. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Methanol). Sparingly soluble in water. | Predicted based on the lipophilic nature of the molecule. |

| pKa (of conjugate acid) | ~1.5 - 2.5 | The electron-withdrawing difluoromethyl and bromo groups are expected to significantly decrease the basicity of the pyridine nitrogen compared to pyridine (pKa ≈ 5.2). |

| LogP | ~2.0 - 2.5 | The presence of the bromine and difluoromethyl groups increases lipophilicity. |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and a characteristic triplet for the difluoromethyl proton. The electron-withdrawing nature of the substituents will cause a downfield shift of the ring protons compared to unsubstituted pyridine.

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms of the molecule. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a doublet, corresponding to the two equivalent fluorine atoms of the difluoromethyl group, coupled to the adjacent proton.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | C-H stretching (aromatic) |

| 1600-1550 | C=C and C=N stretching (pyridine ring) |

| 1150-1050 | C-F stretching |

| 850-750 | C-H out-of-plane bending |

| 600-500 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom ([M]+ and [M+2]+ peaks with approximately 1:1 ratio).

Synthesis and Reactivity

This compound is typically synthesized through multi-step sequences, often involving the introduction of the difluoromethyl group onto a pre-functionalized pyridine ring.

Synthetic Approach

A common synthetic strategy involves the difluoromethylation of a suitable pyridine precursor. Various reagents and methods have been developed for the introduction of the CHF₂ group.

Figure 1. A generalized synthetic pathway to this compound.

Reactivity Profile

The reactivity of this compound is dominated by the presence of the bromine atom at the 4-position, which readily participates in various transition metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: The bromine atom can be efficiently replaced by aryl or heteroaryl groups using palladium catalysis.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing a wide range of amine functionalities.

-

Sonogashira Coupling: The bromine can be coupled with terminal alkynes to introduce alkynyl moieties.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the difluoromethyl group, can facilitate nucleophilic substitution at the 4-position under certain conditions.

Figure 2. Key reactions involving this compound.

Experimental Protocols

The following are generalized protocols for common analytical techniques used to characterize this compound.

Protocol for NMR Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer.

Protocol for Solubility Determination (Shake-Flask Method)

-

Prepare saturated solutions of this compound in various solvents of interest (e.g., water, ethanol, ethyl acetate).

-

Equilibrate the solutions at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) with continuous agitation.

-

Allow the solutions to stand undisturbed for phase separation.

-

Carefully withdraw an aliquot from the clear supernatant of each solution.

-

Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Conclusion

This compound is a highly valuable and versatile building block in contemporary drug discovery. Its unique combination of a reactive bromine handle and a bioisosteric difluoromethyl group on a privileged pyridine scaffold provides medicinal chemists with a powerful tool for the synthesis of novel and potent therapeutic agents. A thorough understanding of its physicochemical properties, as outlined in this guide, is fundamental to unlocking its full potential in the development of next-generation pharmaceuticals.

References

-

Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(49), 29829–29834. [Link]

- Blakemore, D. C., et al. (2018). The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. Organic Process Research & Development, 22(11), 1605-1623.

-

Wymann, M. P., & Schneiter, R. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(10), 2164–2170. [Link]

Sources

4-Bromo-2-(difluoromethyl)pyridine CAS number 1211580-54-9

An In-depth Technical Guide to 4-Bromo-2-(difluoromethyl)pyridine (CAS 1211580-54-9) for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It moves beyond a simple cataloging of properties to provide a deeper understanding of the compound's strategic value, its reactivity, and its practical application in the synthesis of novel chemical entities.

Strategic Overview: The Value Proposition of a Unique Building Block

This compound is a specialized heterocyclic building block engineered for modern drug discovery programs. Its structure is not a random assortment of functional groups; rather, it is a carefully designed scaffold that offers two distinct and highly valuable features for the medicinal chemist:

-

A Versatile Synthetic Handle: The bromine atom at the 4-position of the pyridine ring is a prime site for a wide array of transition metal-catalyzed cross-coupling reactions. This allows for the strategic and controlled introduction of diverse molecular fragments, enabling rapid library synthesis and systematic structure-activity relationship (SAR) studies.

-

The Power of the Difluoromethyl Group: The difluoromethyl (-CHF₂) moiety at the 2-position is a critical pharmacophoric element. Its inclusion is a deliberate choice to impart favorable physicochemical and metabolic properties to a target molecule.

The combination of these two features in a single, stable molecule makes this compound a high-value intermediate for accessing novel chemical matter with desirable drug-like properties.

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's fundamental properties and safety requirements is the bedrock of sound experimental design.

Key Properties

| Property | Value | Source |

| CAS Number | 1211580-54-9 | [1][2][3][4] |

| Molecular Formula | C₆H₄BrF₂N | [1][2][3] |

| Molecular Weight | 208.00 g/mol | [2][3] |

| IUPAC Name | This compound | [1][3] |

| Appearance | Liquid, Solid, or Semi-solid | [1] |

| Purity | Typically ≥95% | [1][4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1][2] |

| InChI Key | MNMLGZMORMDPJI-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | FC(C1=NC=CC(Br)=C1)F | [2] |

GHS Safety and Handling

Safe and effective use of this reagent is paramount. The following is a summary of its hazard profile.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity (Oral) | GHS07 | Danger | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage |

| Eye Damage/Irritation | GHS05 | Danger | H319: Causes serious eye irritation |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation |

Precautionary Statements (Selected): P260, P264, P270, P280, P301+P312, P303+P361+P353, P304+P340, P305+P351+P338, P405, P501.[1][2][3]

Handling Protocol:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[5][6][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, flame-retardant clothing, and safety goggles with side-shields or a face shield.[7]

-

Spill Management: In case of a spill, avoid breathing vapors. Contain and absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[6]

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place under an inert atmosphere.[1][2]

The Difluoromethyl Group: A Bioisostere of Strategic Importance

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and the difluoromethyl (-CHF₂) group has emerged as a particularly valuable motif.[8] It is often considered a "lipophilic hydrogen bond donor" and serves as a bioisosteric replacement for common functional groups like hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups.[8][9]

Causality Behind its Utility:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the -CHF₂ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer half-life for the drug candidate.

-

Modulated Lipophilicity: The -CHF₂ group increases lipophilicity more moderately than the more common trifluoromethyl (-CF₃) group, providing chemists with a tool to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.[10][11]

-

Hydrogen Bonding Capability: The hydrogen atom in the -CHF₂ group is sufficiently acidic to act as a hydrogen bond donor, allowing it to form key interactions with biological targets like proteins and enzymes. This can enhance binding affinity and specificity.[10]

Caption: Bioisosteric role of the difluoromethyl group.

Synthetic Utility and Reaction Protocols

The true power of this compound lies in its reactivity, which allows for its elaboration into more complex molecular architectures.

Core Reactivity Map

The molecule possesses two primary sites for chemical modification: the bromine atom and the pyridine nitrogen. The bromine at the 4-position is particularly susceptible to a variety of powerful C-C and C-N bond-forming reactions.

Caption: Reactivity map for this compound.

Field-Proven Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a self-validating, robust method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 4-Aryl-2-(difluoromethyl)pyridine derivatives.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq) - Catalyst precursor.

-

Triphenylphosphine [PPh₃] (0.08 eq) - Ligand to stabilize the Pd(0) active species.

-

Potassium carbonate (K₂CO₃) (3.0 eq) - Base required for the transmetalation step of the catalytic cycle.

-

1,4-Dioxane and Water (4:1 v/v) - Solvent system to dissolve both organic and inorganic reagents.

-

Nitrogen or Argon gas - To create an inert atmosphere, preventing oxidation of the Pd(0) catalyst.

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Rationale: A dry, oxygen-free environment is critical. The active Pd(0) catalyst is sensitive to air and moisture, and its degradation would halt the reaction.

-

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

-

Solvent Degassing and Addition: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times. Add the degassed 4:1 dioxane/water solvent mixture via syringe.

-

Rationale: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

-

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up and Extraction: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Rationale: This separates the desired organic product from the inorganic salts (e.g., K₂CO₃, borate salts) and the aqueous solvent.

-

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel.

-

Rationale: Chromatography separates the pure product from any remaining starting materials, catalyst residues, and byproducts.

-

Application Workflow in Drug Discovery

This compound is not an end product but a crucial starting point. Its utility is best visualized as part of a larger drug discovery workflow.

Caption: Role in the drug discovery pipeline.

This compound is particularly relevant in the synthesis of inhibitors for therapeutic targets like kinases, where the pyridine scaffold is a common feature. For example, derivatives of similar structures have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase, both of which are critical targets in oncology.[9][12]

Conclusion

This compound (CAS 1211580-54-9) is a highly functionalized and strategically important building block for chemical and pharmaceutical research. Its value is derived from the synergistic combination of a versatile cross-coupling handle (the 4-bromo position) and a key medicinal chemistry motif (the 2-difluoromethyl group). By providing a reliable route to introduce the advantageous properties of the -CHF₂ group while simultaneously enabling extensive structural diversification, this reagent empowers researchers to accelerate the discovery and optimization of next-generation therapeutics. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential.

References

- The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. Google Cloud.

- Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors.

- SAFETY D

- Safety D

- 4-Bromo-2-(difluoromethoxy)

- This compound | 1211580-54-9. Sigma-Aldrich.

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.

- This compound 95+%. ChemBuyersGuide.com.

- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.

- 4-broMo-2-(difluoroMethoxy)

- This compound | 1211580-54-9. BLD Pharm.

- Direct Synthesis of N-Difluoromethyl-2-pyridones

- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethyl

- Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET.

- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.

- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

- Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Science.

- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl

- This compound. Fluorochem.

- Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. J. Org. Chem.

- This compound - [B42219]. Synthonix.

- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl

- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.

Sources

- 1. This compound | 1211580-54-9 [sigmaaldrich.com]

- 2. 1211580-54-9|this compound|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Synthonix, Inc > 1211580-54-9 | this compound [synthonix.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. echemi.com [echemi.com]

- 8. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 10. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 4-Bromo-2-(difluoromethyl)pyridine for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals: An In-depth Exploration of a Key Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-(difluoromethyl)pyridine, a fluorinated heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. The strategic incorporation of the difluoromethyl group onto the pyridine scaffold offers a unique combination of physicochemical properties that can enhance metabolic stability, modulate basicity, and provide a valuable handle for further synthetic elaboration. This document details the commercial availability of this reagent, outlines key quality control parameters, and presents a discussion of its synthesis and reactivity in palladium-catalyzed cross-coupling reactions. Safety and handling protocols are also provided to ensure its effective and safe utilization in a laboratory setting. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Commercial Availability and Supplier Landscape

This compound, identified by CAS Number 1211580-54-9, is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. Its accessibility is a key factor in its growing use as a versatile intermediate.

A survey of the market indicates that the compound is offered in various purities, typically ranging from 95% to over 97%. It is advisable for researchers to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the material before use. The physical form of the compound can vary from a liquid to a solid or semi-solid, and this should be taken into consideration when planning reactions.[1]

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity | CAS Number | Additional Notes |

| Sigma-Aldrich | ≥95% | 1211580-54-9 | Available as the free base and hydrobromide salt.[1][2] |

| Parchem | Not specified | 1211580-54-9 | Specialty chemical supplier. |

| Quehua Technology | Not specified | 1211580-54-9 | Listed as a chemical intermediate. |

Physicochemical Properties and Quality Control

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The presence of the electron-withdrawing difluoromethyl group and the bromine atom significantly influences the electronic character of the pyridine ring.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄BrF₂N | PubChem[3] |

| Molecular Weight | 208.01 g/mol | Sigma-Aldrich[1] |

| Appearance | Liquid, solid, or semi-solid | Sigma-Aldrich[1] |

| Storage Temperature | 2-8°C, under inert atmosphere | Sigma-Aldrich[1] |

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic techniques. While a publicly available, experimentally verified spectrum for this specific compound is not readily found in the literature, the expected spectral features can be predicted based on the analysis of closely related analogues.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The difluoromethyl group will present as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR will display six signals corresponding to the six carbon atoms in the molecule. The carbon of the difluoromethyl group will appear as a triplet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will provide a clear diagnostic signal for the difluoromethyl group.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom.

Researchers should always perform their own analytical characterization to verify the identity and purity of the starting material.

Synthesis of this compound

While a specific, detailed, and scalable synthesis protocol for this compound is not extensively documented in readily accessible literature, its preparation can be envisaged through established methods for the functionalization of pyridine rings. The introduction of the difluoromethyl group is a key transformation.

One potential synthetic route involves the difluoromethylation of a pre-functionalized pyridine derivative. Recent advances in synthetic methodology have provided several reagents for the introduction of the CF₂H group.[4] For instance, the use of difluoromethyl radical precursors in Minisci-type reactions or the employment of copper- or palladium-catalyzed cross-coupling reactions with a suitable difluoromethylating agent are viable strategies.[4]

Caption: Conceptual synthetic pathway to this compound.

Researchers are encouraged to consult the primary literature for detailed procedures on the difluoromethylation of heterocyclic systems to devise a suitable synthetic route.[4][5][6]

Reactivity and Synthetic Applications

This compound is a valuable building block for the synthesis of more complex molecules, primarily due to the presence of the bromine atom, which serves as a handle for various cross-coupling reactions. The electron-withdrawing nature of both the pyridine nitrogen and the difluoromethyl group is expected to influence the reactivity of the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of the pyridine ring is well-suited for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental in modern drug discovery for the construction of C-C and C-N bonds, respectively.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron reagent. This reaction is widely used to construct biaryl and heteroaryl-aryl scaffolds, which are common motifs in pharmaceutical agents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system (e.g., toluene/ethanol/water, dioxane/water) is added.

-

The reaction mixture is heated to a temperature between 80-110 °C and monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in many biologically active compounds.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 eq.).

-

Add a dry, degassed solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, data from closely related compounds such as 4-Bromo-2-(difluoromethoxy)pyridine can provide guidance.

Hazard Statements (based on related compounds):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere.[1]

In case of accidental exposure, seek immediate medical attention and consult the supplier's MSDS for specific first-aid measures.

Conclusion

This compound has emerged as a commercially available and synthetically versatile building block for medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the difluoromethyl group, make it an attractive scaffold for the development of novel therapeutic agents. The bromine atom provides a reliable handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile construction of diverse molecular architectures. By following the guidelines for handling, storage, and reactivity outlined in this guide, researchers can effectively and safely leverage the potential of this valuable reagent in their synthetic endeavors.

References

-

Stepan, A. F., et al. "Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch." Nature Communications, vol. 15, no. 1, 2024, p. 4189. [Link]

-

PubChem. This compound. [Link]

- Google Patents.

- Google Patents. WO2008078340A1 - Process for the separation of 4-bromomethyl-2'-substituted biphenyls from 4,4'-dibromomethyl-2'-substituted biphenyls.

-

HETEROCYCLES, Vol. 75, No. 1, 2008. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. [Link]

-

RSC Advances. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. [Link]

-

MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. [Link]

-

ACS Publications. Applications of Fluorine in Medicinal Chemistry. [Link]

- Google Patents. US6015560A - Halogen-releasing compositions having improved physical and chemical stability.

-

The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]

-

Chemical Society Reviews. Late-stage difluoromethylation: concepts, developments and perspective. [Link]

- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

-

ACS Publications. Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. [Link]

Sources

- 1. This compound | 1211580-54-9 [sigmaaldrich.com]

- 2. This compound hydrobromide | 1422766-41-3 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C6H4BrF2N) [pubchemlite.lcsb.uni.lu]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to 4-Bromo-2-(difluoromethyl)pyridine: A Cornerstone Building Block for Modern Medicinal Chemistry

Introduction: The Strategic Value of the Difluoromethyl Group in Pyridine Scaffolds

In the landscape of contemporary drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and biological properties. The difluoromethyl (CF₂H) group, in particular, has garnered immense interest as a bioisostere for hydroxyl, thiol, or even hydroxymethyl groups.[1] Its unique electronic nature—a potent hydrogen bond donor with moderate lipophilicity—can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1]

When installed on a pyridine ring, a privileged scaffold in medicinal chemistry, the CF₂H group creates a powerful synthetic intermediate. This guide provides an in-depth technical overview of 4-Bromo-2-(difluoromethyl)pyridine (CAS No. 1211580-54-9), a bifunctional building block designed for versatility and precision in complex molecular synthesis. The presence of a bromine atom at the C4 position provides a reactive handle for cross-coupling reactions, while the 2-(difluoromethyl) group imparts the desirable properties of this unique fluorinated moiety. This document is intended for researchers, synthetic chemists, and drug development professionals, offering insights into the molecule's properties, synthesis, reactivity, and safe handling.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a reagent's physical properties are paramount for successful experimental design and reproducibility.

Identifiers and Molecular Structure

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1211580-54-9 | [2][3][4] |

| Molecular Formula | C₆H₄BrF₂N | [2][3] |

| Molecular Weight | 208.01 g/mol | [3] |

| Canonical SMILES | C1=CN=C(C=C1Br)C(F)F | |

| InChI Key | MNMLGZMORMDPJI-UHFFFAOYSA-N | [2] |

Physicochemical Data

Comprehensive experimental data for this specific reagent is not widely published, a common scenario for specialized building blocks. The data below is compiled from supplier technical data sheets and predictive models.

| Property | Value | Notes |

| Physical Form | Liquid, Solid, or Semi-solid | [2] |

| Boiling Point | ~210 °C (Predicted for deuterated analog) | |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | |

| Predicted XlogP | 2.2 |

Spectroscopic Characterization: A Predictive Analysis

While authenticated spectra for this compound are not publicly available, we can confidently predict the key features of its ¹H, ¹⁹F, and ¹³C NMR spectra based on established principles and data from analogous structures. This analysis is crucial for identity confirmation in a laboratory setting.

-

¹H NMR: The proton of the difluoromethyl group (CHF₂) is the most characteristic signal. It is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The chemical shift should be significantly downfield, typically in the range of δ 6.5-7.5 ppm. The three aromatic protons on the pyridine ring will appear as distinct signals, with their chemical shifts and coupling patterns dictated by the substitution pattern.

-

¹⁹F NMR: The two fluorine atoms of the CF₂H group are expected to produce a doublet in the proton-coupled ¹⁹F NMR spectrum, arising from coupling to the single proton (²JFH). The chemical shift is anticipated in the region of δ -90 to -120 ppm (relative to CFCl₃).[5]

-

¹³C NMR: The carbon of the CF₂H group will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF). The carbons of the pyridine ring will show distinct signals, with the carbon attached to the bromine atom (C4) and the carbon attached to the CF₂H group (C2) being readily identifiable.

Synthesis and Mechanistic Considerations: A Proposed Route

The proposed synthesis is a two-stage process: first, the construction of the 2-(difluoromethyl)pyridine core, followed by selective bromination at the C4 position.

Proposed Synthetic Workflow

Caption: Proposed two-stage synthesis of this compound.

Detailed Protocol and Scientific Rationale

Stage 1: Synthesis of 2-(Difluoromethyl)pyridine

The introduction of the difluoromethyl group can be accomplished via a radical-mediated process.

-

Protocol:

-

To a solution of 2-Bromopyridine (1.0 eq) in a suitable solvent (e.g., DCE/H₂O), add (Difluoromethyl)trimethylsilane (TMSCF₂H, 2.0 eq), Sodium Iodide (NaI, 0.2 eq), and tert-Butyl hydroperoxide (TBHP, 3.0 eq).

-

Heat the reaction mixture at 80 °C for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction by TLC or GC-MS for the consumption of the starting material.

-

Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of sodium thiosulfate, and extract with an organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-(Difluoromethyl)pyridine.

-

-

Expertise & Causality:

-

Choice of Reagent: TMSCF₂H is a convenient and relatively safe precursor to the •CF₂H radical. The combination of NaI and TBHP acts as the radical initiation system.

-

Mechanism: TBHP oxidizes the iodide from NaI to generate an iodine radical, which then abstracts the silicon group from TMSCF₂H to generate the key •CF₂H radical. This radical then adds to the protonated pyridine ring in a Minisci-type reaction, which preferentially occurs at the C2 and C4 positions. Starting with 2-Bromopyridine helps direct the reaction and the subsequent debromination (often observed as a side reaction or a desired transformation) can lead to the desired 2-(difluoromethyl)pyridine.

-

Stage 2: Regioselective Bromination

The directing effect of the existing substituent and the reaction conditions are critical for achieving the desired C4-bromination.

-

Protocol:

-

Carefully add 2-(Difluoromethyl)pyridine (1.0 eq) to fuming sulfuric acid (oleum) or concentrated sulfuric acid at 0 °C.

-

Slowly add Bromine (Br₂, 1.1 eq) to the mixture while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and then heat to 80-100 °C for several hours.

-

Monitor the reaction progress by GC-MS.

-

Once complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a strong base (e.g., concentrated NaOH or NH₄OH solution) while keeping the temperature low.

-

Extract the product with a suitable organic solvent (e.g., Dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

-

Purify by column chromatography or distillation to yield pure this compound.

-

-

Expertise & Causality:

-

Regioselectivity: In strongly acidic media, the pyridine nitrogen is protonated, forming a pyridinium ion. This deactivates the ring towards electrophilic substitution, particularly at the C2 and C6 positions. The C3 and C5 positions are less deactivated, and substitution often occurs at the C3/C5 position. However, the presence of the electron-withdrawing 2-CF₂H group further deactivates the ring but can help direct incoming electrophiles to the C4 or C5 position. The choice of highly acidic conditions (oleum) is a known method to favor bromination at the C4 position of certain pyridine derivatives. This protocol is self-validating as the regiochemistry of the product can be unequivocally confirmed by 2D NMR techniques (NOESY/ROESY).

-

Reactivity and Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its chemical architecture, featuring two distinct reactive sites, allows for sequential and site-selective modifications.

Core Reactivity: A Bifunctional Linchpin

The primary value of this molecule lies in the orthogonal reactivity of its two key functional groups:

-

The C4-Bromo Group: This site is an excellent handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other similar transformations. This allows for the precise installation of a wide variety of aryl, heteroaryl, alkyl, or amino groups at the C4 position, enabling rapid library synthesis and structure-activity relationship (SAR) studies.

-

The 2-Difluoromethyl Group: This moiety is generally robust and is carried through synthetic sequences to be incorporated into the final target molecule. Its role is primarily to modulate the electronic and steric properties of the final compound, influencing its biological activity and pharmacokinetic profile.

Application in Kinase Inhibitor Synthesis

The 2-aminopyridine scaffold is a well-known "hinge-binder" motif in many kinase inhibitors. While our title compound is not an amine, it serves as a precursor to such structures. For instance, related building blocks like 4-(Difluoromethyl)pyridin-2-amine are key intermediates for inhibitors of PI3K and mTOR kinases, which are critical targets in oncology.[6] The bromine at the C4 position can be used to couple the pyridine core to other fragments of the drug molecule, a common strategy in fragment-based drug design.

Illustrative Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is arguably the most important application of the C4-bromo handle. It allows for the formation of a C-C bond, linking the pyridine core to another (hetero)aromatic system.

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

This reaction is foundational for building the complex poly-aromatic systems found in many modern therapeutics, including those targeting EGFR variants in cancer treatment.[7]

Safety, Handling, and Storage

As a halogenated and reactive organic compound, this compound must be handled with appropriate precautions by trained personnel.

GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Danger | H302: Harmful if swallowed.[2]H314: Causes severe skin burns and eye damage.[2] |

Recommended Handling Protocol

-

Engineering Controls: Handle only within a certified chemical fume hood to avoid inhalation of vapors. Ensure an emergency eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat. Ensure gloves are inspected prior to use and replaced if damaged.

-

Respiratory Protection: Not typically required if handled within a functional fume hood. If aerosols may be generated, use a respirator with an appropriate organic vapor cartridge.

-

-

Safe Handling Practices:

-

Avoid all personal contact, including inhalation and ingestion.[2]

-

Do not eat, drink, or smoke in the laboratory.

-

Keep the container tightly sealed when not in use.

-

Ground all equipment when transferring large quantities to prevent static discharge.

-

Wash hands thoroughly after handling.

-

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The recommended storage condition is under an inert atmosphere at 2-8°C.[2]

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound stands out as a meticulously designed synthetic building block of significant value to the scientific research community. Its strategic combination of a versatile cross-coupling handle (the C4-bromo group) and a property-modulating moiety (the 2-CF₂H group) provides an efficient and powerful tool for the synthesis of complex molecular architectures. Understanding its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

-

Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development. [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Publishing. [Link]

- Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.

-

This compound [P87826]. ChemUniverse. [Link]

-

(PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate. [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. National Center for Biotechnology Information. [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

-

Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. The Royal Society of Chemistry. [Link]

-

This compound | Building block. Nanjing Bike Biotechnology Co., Ltd. [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances (RSC Publishing). [Link]

- Synthesis method of medicinal raw material 2,5-difluoropyridine.

-

Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Journal of Organic Chemistry. [Link]

-

(PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]

- A kind of preparation method of trifluoromethyl pyrimidine derivative.

-

1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. [Link]

-

This compound | Building block. Nanjing Bike Biotechnology Co., Ltd. [Link]

-

Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β-Hydrogens. Journal of the American Chemical Society. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. [Link]

- Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid.

-

4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. ResearchGate. [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

-

Syntheses, Characterization, Crystal Structures and Antimicrobial Activity of 4-Bromo-N'-(pyridin-2-ylmethylene)benzohydrazide and Its Cobalt(III) and Manganese(II) Complexes. PubMed. [Link]

Sources

- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents [patents.google.com]

Technical Whitepaper: Structural Dynamics and Pharmacophoric Properties of 4-Bromo-2-(difluoromethyl)pyridine

This technical guide details the molecular structure, conformational dynamics, and synthetic utility of 4-Bromo-2-(difluoromethyl)pyridine , a specialized heterocyclic scaffold used in medicinal chemistry.

Executive Summary

This compound (CAS: 1211580-54-9) represents a high-value pharmacophore in modern drug discovery, bridging the gap between lipophilicity and polarity. Distinguished by its difluoromethyl (

Molecular Architecture & Electronic Structure

Electronic Distribution and Hybridization

The molecule features a hexa-substituted pyridine ring perturbed by two electron-withdrawing groups (EWGs): the bromine atom at C4 and the difluoromethyl group at C2.

-

Pyridine Core: The nitrogen atom is

hybridized, with its lone pair residing in the ring plane, orthogonal to the -

Inductive Effects (-I): Both the

group ( -

Basicity Modulation: The electron-deficient nature of the ring drastically lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine (

). The estimated

The Difluoromethyl Group ( )

Unlike the chemically inert trifluoromethyl (

-

Lipophilic Hydrogen Bond Donor: The strong electron-withdrawing effect of the two fluorine atoms polarizes the

bond, rendering the proton significantly acidic (Abraham acidity parameter -

Dipole Moment: The

group introduces a substantial local dipole, which influences the global dipole moment of the molecule and its orientation in binding pockets.

Conformational Analysis

The conformational energy landscape of this compound is dominated by the rotation of the

Rotational Barriers and Preferences

-

Dipole Minimization: The rotation of the

group is restricted by the electrostatic repulsion between the fluorine lone pairs and the pyridine nitrogen lone pair. -

Preferred Conformer: Theoretical and crystallographic data on similar 2-substituted pyridines suggest a preference for the anti-periplanar conformation (where the

bond of the -

Intramolecular Interactions: While a direct intramolecular hydrogen bond (

) is geometrically strained (forming a pseudo-4-membered ring), the

Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium between the primary rotamers and the steric/electronic forces at play.

Caption: Conformational equilibrium of the difluoromethyl group governed by electrostatic repulsion and hyperconjugative stabilization.

Physicochemical Profile

The following data consolidates experimental and predicted properties essential for drug design.

| Property | Value / Description | Significance |

| Molecular Formula | Core scaffold composition | |

| Molecular Weight | 208.00 g/mol | Fragment-based drug design (FBDD) compliant |

| LogP (Predicted) | ~2.1 - 2.4 | Moderate lipophilicity; good membrane permeability |

| H-Bond Donors | 1 (Weak, C-H) | Unique "lipophilic donor" capability |

| H-Bond Acceptors | 3 (N, 2xF) | Interaction with protein backbone amides |

| TPSA | ~13 | Excellent blood-brain barrier (BBB) penetration potential |

| pKa (Conj. Acid) | < 2.0 (Est.) | Neutral at physiological pH |

Experimental Protocols: Synthesis & Handling

Validated Synthetic Route (Deoxyfluorination)

The most robust method for generating the 2-difluoromethyl motif on a pyridine ring is the deoxyfluorination of the corresponding aldehyde.

Protocol:

-

Precursor: 4-Bromopyridine-2-carbaldehyde.

-

Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Conditions:

Room Temperature (RT),

Step-by-Step Methodology:

-

Charge: In a flame-dried round-bottom flask, dissolve 4-bromopyridine-2-carbaldehyde (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Cool: Cool the solution to

using an ice bath. -

Addition: Dropwise add DAST (1.5 - 2.0 equiv) via syringe. Caution: DAST reacts violently with water.

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (silica, Hexane/EtOAc) or LCMS.

-

Quench: Carefully pour the reaction mixture into saturated aqueous

at -

Extraction: Extract with DCM (

). Dry combined organics over -

Purification: Flash column chromatography (typically 0-20% EtOAc in Hexanes).

Self-Validating Check:

-

NMR Diagnostic: Look for the characteristic triplet (or dd) for the

Synthetic Utility Workflow

The bromine atom at C4 serves as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without compromising the sensitive

Caption: Synthetic workflow transforming the aldehyde precursor into diverse drug-like candidates via the 4-Br handle.

References

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Erickson, J. A., et al. (2020).[1] Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry.

-

PubChem Compound Summary. (n.d.). This compound.[2] National Center for Biotechnology Information.

-

Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

Sources

Technical Guide: Substituted Difluoromethylpyridines in Medicinal Chemistry

This guide provides a technical deep-dive into the synthesis and application of substituted difluoromethylpyridines, a structural motif increasingly critical in modern drug discovery.

Executive Summary: The Lipophilic Hydrogen Bond Donor

The difluoromethyl group (

For the pyridine scaffold—ubiquitous in kinase inhibitors and GPCR ligands—the introduction of a

Physicochemical Profiling

The unique utility of the

Comparative Properties Table

| Property | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( | Hydroxyl ( |

| H-Bond Donor | No | No | Yes (Weak) | Yes (Strong) |

| H-Bond Acceptor | No | Weak | Weak | Strong |

| Lipophilicity ( | Reference (0) | +0.9 to +1.2 | +0.3 to +0.6 | -1.0 to -1.5 |

| Metabolic Stability | Low (Oxidation prone) | High | High | Variable (Glucuronidation) |

| Hammett | -0.17 | 0.54 | 0.32 | -0.37 |

Key Insight: Replacing a phenolic

Synthetic Architectures

We focus on two high-fidelity pathways: Nickel-Catalyzed Cross-Coupling (for precision halogen replacement) and Radical C-H Functionalization (for late-stage decoration).

Pathway A: Nickel-Catalyzed Reductive Cross-Coupling

Mechanism: This method utilizes difluoromethyl 2-pyridyl sulfone (

Causality: The 2-pyridyl group on the sulfone is not merely a leaving group; it coordinates with the Nickel center, facilitating the selective cleavage of the

Caption: Ni-catalyzed reductive cycle involving radical capture of the difluoromethyl moiety.

Pathway B: Minisci-Type Radical C-H Difluoromethylation

Mechanism: This approach generates electrophilic

Causality: Protonation (using TFA or mineral acid) lowers the LUMO of the pyridine, making it susceptible to nucleophilic radicals. However,

Caption: Minisci-type C-H functionalization mechanism via radical addition to activated heterocycles.

Validated Experimental Protocols

Protocol A: Nickel-Catalyzed Cross-Coupling (Halide Displacement)

Best for: Installing

Reagents:

-

Substrate: Bromo- or Iodopyridine (1.0 equiv)

-

Reagent: Difluoromethyl 2-pyridyl sulfone (

) (1.5 equiv) -

Catalyst:

(10 mol%) -

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

-

Reductant: Manganese powder (

) or Zinc ( -

Solvent: DMA (N,N-Dimethylacetamide)

Step-by-Step Workflow:

-

Glovebox Assembly: In a nitrogen-filled glovebox, charge a reaction vial with

, ligand, and metal reductant. -

Activation: Add 1 mL of DMA and stir for 10 mins to pre-form the active Ni(0) complex (solution turns deep purple/black).

-

Substrate Addition: Add the halopyridine and the sulfone reagent.

-

Reaction: Seal the vial and heat to 60-80°C for 12-16 hours.

-

Workup: Cool to RT. Dilute with ethyl acetate, wash with water/brine to remove DMA.

-

Purification: Silica gel chromatography. Note: Difluoromethyl compounds can be visualized by staining with KMnO4 or by their distinct

F NMR signal (doublet around -110 to -120 ppm,

Protocol B: Late-Stage Radical C-H Difluoromethylation

Best for: Decorating complex pyridine scaffolds without pre-functionalization.

Reagents:

-

Substrate: Pyridine derivative (1.0 equiv)

-

Reagent: Zinc difluoromethanesulfinate (DFMS / Baran’s Reagent) (3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv)

-

Solvent: DCM/Water biphasic mixture (1:1)

-

Additive: TFA (1.0 equiv) if substrate is basic.

Step-by-Step Workflow:

-

Setup: Dissolve the pyridine substrate in DCM. Add water.

-

Addition: Add DFMS and TFA (to protonate the pyridine, activating it).

-

Initiation: Add TBHP dropwise at

then warm to RT. -

Monitoring: Stir vigorously (biphasic system). Monitor by LCMS. The reaction typically completes in 4-8 hours.

-

Selectivity Check: This method favors the C2 and C4 positions (relative to nitrogen). If C2 is blocked, C4 substitution dominates.

-

Workup: Quench with saturated

. Extract with DCM.

References

-

Zafrani, Y. et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

-

Sap, J. B. I. et al. (2021).[3] "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews. Link

-